VEGFR-2-IN-37

Description

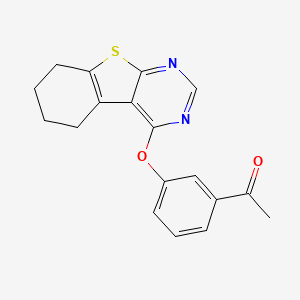

The exact mass of the compound 1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone is 324.09324893 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAQHFQLHGDVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of VEGFR-2-IN-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By delving into its biochemical activity, cellular effects, and the underlying signaling pathways, this document provides a comprehensive resource for professionals in the field of oncology and angiogenesis research.

Core Mechanism of Action

This compound, also referred to as compound 12 in its discovery publication, is a synthetic small molecule inhibitor that targets the kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a series of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 kinase. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the receptor's activation and the subsequent downstream signaling. This targeted inhibition of VEGFR-2 leads to a potent anti-angiogenic effect.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Description |

| IC | 0.23 µM | The half-maximal inhibitory concentration against the isolated VEGFR-2 kinase enzyme. |

| Inhibition Rate at 200 µM | ~56.9% | The percentage of VEGFR-2 kinase activity inhibited at a concentration of 200 µM.[1] |

| Assay | Cell Line | Parameter | Value |

| Anti-proliferative Activity | HUVEC | GI | 0.15 µM |

Signaling Pathway Interruption

The primary mechanism of this compound is the disruption of the VEGF signaling cascade. The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase.

Workflow Diagram:

References

The Discovery and Synthesis of VEGFR-2-IN-37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the scientific background, synthesis, biological evaluation, and relevant experimental protocols for this compound.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the physiological process involving the formation of new blood vessels.[1] While essential for processes like wound healing and embryonic development, pathological angiogenesis is a hallmark of cancer, facilitating tumor growth and metastasis by supplying nutrients and oxygen.[1] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy.[1]

This compound, also referred to as compound 12 in its initial publication, emerged from a research effort focused on identifying novel small molecule inhibitors of VEGFR-2. This compound belongs to the thieno[3,2-d]pyrimidinone chemical class.

Discovery and Design of this compound

This compound was developed as part of a study focused on the design and synthesis of new classes of thieno[3,2-d]pyrimidinone and thieno[2][3][4]triazine derivatives as VEGFR-2 inhibitors. The discovery process was driven by a multidisciplinary approach that combined structure-based 3D-QSAR, molecular modeling, organic synthesis, and biological evaluation.

Synthesis of this compound

While the specific, detailed synthetic protocol for this compound is contained within the primary research article, the general synthesis of related pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidinone derivatives often follows established organic chemistry principles. These syntheses typically involve the construction of the core heterocyclic ring system followed by the introduction of various substituents.

A general synthetic approach for pyrazolo[3,4-d]pyrimidines often starts with a substituted pyrazole precursor.[4][5] For instance, the cyclization of an ortho-amino ester of a pyrazole with nitriles can yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.[4] Another common precursor is 5-amino-1H-pyrazole-4-carbonitrile, which can be reacted with various reagents to build the fused pyrimidine ring.[6]

The synthesis of thieno[3,2-d]pyrimidin-4-ones can be achieved through various routes, often starting from a substituted thiophene. For example, a 3-aminothiophene-2-carboxylate derivative can be cyclized with formamide or other reagents to construct the pyrimidinone ring.

Note: For the exact, reproducible synthesis of this compound, consulting the primary publication by Perspicace E, et al. (Eur J Med Chem. 2013 May;63:765-81) is essential.

Biological Evaluation of this compound

This compound has been evaluated for its ability to inhibit the kinase activity of VEGFR-2 and to affect angiogenesis-related processes in cellular assays.

In Vitro Kinase Inhibition

This compound is an inhibitor of the VEGFR-2 kinase. One report indicates an inhibition rate of approximately 56.9% at a concentration of 200 μM.[7]

Table 1: Quantitative Data for this compound

| Assay | Parameter | Value | Reference |

| VEGFR-2 Kinase Assay | Inhibition Rate | ~56.9% at 200 μM | [7] |

| HUVEC Proliferation | Activity | Potential Inhibitor | [7] |

Cellular Assays

This compound has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, a critical process in angiogenesis.[7]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the evaluation of VEGFR-2 inhibitors like this compound.

VEGFR-2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide or poly(Glu, Tyr))

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

96-well plates

Protocol:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the kinase buffer.

-

Add the test compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer or spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Basal medium with reduced serum

-

Test compound (this compound)

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®)

-

96-well cell culture plates

Protocol:

-

Seed HUVECs in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Replace the growth medium with a basal medium containing a low percentage of serum.

-

Add the test compound at various concentrations to the wells. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Determine the effect of the compound on cell proliferation by comparing the signal from treated wells to the control wells.

Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

Test compound (this compound)

-

96-well cell culture plates

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Allow the matrix to solidify at 37°C.

-

Harvest HUVECs and resuspend them in a medium containing the test compound at various concentrations.

-

Seed the HUVECs onto the solidified matrix.

-

Incubate the plate for several hours (e.g., 4-18 hours) to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total tube area.

Visualizations

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical experimental workflow for the synthesis and evaluation of a VEGFR-2 inhibitor.

Logical Relationship of VEGFR-2 Inhibition

Caption: Logical flow from VEGFR-2 inhibition to the resulting anti-angiogenic effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 3. corning.com [corning.com]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promocell.com [promocell.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Biological Activity of VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR-2-IN-37, also identified as compound 12, is a recognized inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a technical overview of the known biological activity of this compound, including its mechanism of action, available in vitro data, and relevant experimental methodologies. Due to the limited publicly available data on this specific compound, this guide also incorporates general protocols for assays commonly used to characterize VEGFR-2 inhibitors, providing a framework for further investigation.

Introduction to VEGFR-2 and Its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in both physiological and pathological angiogenesis—the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability. In the context of oncology, the VEGF/VEGFR-2 signaling axis is a critical driver of tumor angiogenesis, supplying tumors with the necessary nutrients and oxygen for growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in cancer treatment.

This compound: An Inhibitor of VEGFR-2

This compound is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor's intracellular kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in endothelial cell proliferation and the disruption of angiogenesis.

Quantitative Data

The publicly available quantitative data for this compound is limited. The primary reported activity is a single-point inhibition measurement.

| Compound | Target | Assay Concentration | Inhibition |

| This compound | VEGFR-2 | 200 µM | ~56.9 µM |

Note: This data indicates the concentration of the inhibitor required to achieve a certain level of inhibition at a high screening concentration, but it is not a standard IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical VEGFR-2 signaling pathway and a general workflow for evaluating VEGFR-2 inhibitors.

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for VEGFR-2 Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies for key assays used to characterize VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

Test compound (this compound) dissolved in DMSO

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate in a 96-well plate.

-

Add serial dilutions of this compound (or control inhibitor) to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Basal medium with reduced serum (e.g., 1% FBS)

-

VEGF-A

-

Cell proliferation assay reagent (e.g., MTT, XTT, or CyQUANT®)

-

Test compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 2,500-5,000 cells per well in full growth medium and allow them to attach overnight.

-

Starve the cells for 4-6 hours by replacing the growth medium with basal medium containing reduced serum.

-

Treat the cells with serial dilutions of this compound in the low-serum medium.

-

Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A. Include unstimulated controls and VEGF-A stimulated controls without the inhibitor.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantify cell proliferation using a suitable reagent according to the manufacturer's protocol. For an MTT assay, this involves incubating with the MTT reagent, lysing the cells to dissolve the formazan crystals, and reading the absorbance at 570 nm.

-

Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.

Conclusion

This compound is an inhibitor of the VEGFR-2 kinase. While detailed characterization data is not widely available, its identification as a VEGFR-2 inhibitor suggests its potential as an anti-angiogenic agent. The provided general experimental protocols offer a robust framework for researchers to further investigate the biological activity and therapeutic potential of this compound and other novel VEGFR-2 inhibitors. Further studies are warranted to fully elucidate its potency, selectivity, and in vivo efficacy.

An In-Depth Technical Guide to the Core Signaling Pathway Involvement of VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a critical strategy in cancer therapy. This document provides a comprehensive technical overview of the signaling pathway involvement of VEGFR-2-IN-37, a known inhibitor of VEGFR-2. We will delve into the core mechanism of VEGFR-2 signaling, the inhibitory action of this compound, present key quantitative data, detail relevant experimental protocols, and visualize the involved pathways and workflows.

The VEGFR-2 Signaling Cascade: A Central Regulator of Angiogenesis

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) that is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A. The activation of VEGFR-2 initiates a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, survival, and tube formation.

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing Src Homology 2 (SH2) domains, thereby activating multiple downstream pathways. The principal signaling cascades initiated by VEGFR-2 activation include:

-

The PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[1][2] Phospholipase C gamma (PLCγ) binds to the phosphorylated Y1175 residue of VEGFR-2, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, ultimately promoting gene expression for cell proliferation.[1][2]

-

The PI3K-Akt Pathway: This pathway is critical for endothelial cell survival and migration.[1] Phosphoinositide 3-kinase (PI3K) is activated upon VEGFR-2 stimulation, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (Protein Kinase B), which then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.[1]

-

The p38 MAPK Pathway: This pathway is involved in endothelial cell migration and actin cytoskeleton remodeling.[3]

This compound: A Targeted Inhibitor of Angiogenesis

This compound is a compound identified as an inhibitor of VEGFR-2.[4] By targeting the ATP-binding site of the VEGFR-2 kinase domain, small-molecule inhibitors like this compound can effectively block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to a suppression of endothelial cell proliferation, a key aspect of its anti-angiogenic potential.[4]

Mechanism of Action

This compound acts as a competitive inhibitor of ATP binding to the catalytic kinase domain of VEGFR-2. This prevents the transfer of phosphate groups to tyrosine residues on the receptor, thereby blocking the initiation of the entire downstream signaling cascade. The result is the attenuation of VEGF-induced endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant parameters.

| Compound | Target | IC50 (µM) | Inhibition Rate at 200 µM | Reference |

| This compound | VEGFR-2 | Not explicitly stated in snippets | ~56.9% | [4] |

| Assay Type | Cell Line | Endpoint Measured | Key Findings | Reference |

| Cell Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of cell growth | This compound is a potential inhibitor of HUVEC proliferation. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for common assays used to characterize VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well plates

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer.

-

In a 96-well plate, add the recombinant VEGFR-2 kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

HUVEC Proliferation Assay

This assay assesses the effect of an inhibitor on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

VEGF-A

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation reagents (e.g., CyQUANT®, BrdU)

-

96-well cell culture plates

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to attach overnight.

-

Starve the cells in a basal medium with a low serum concentration for several hours.

-

Treat the cells with various concentrations of the test compound (this compound) in the presence of a stimulating concentration of VEGF-A.

-

Include control wells with no compound (vehicle control) and no VEGF-A (negative control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify cell proliferation.

-

Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

Visualizing the Core Pathways and Workflows

VEGFR-2 Signaling Pathway

Caption: The VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for VEGFR-2 Inhibitor Screening

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a critical strategy in the development of novel anticancer therapeutics. This guide provides an in-depth overview of the in vitro characterization of VEGFR-2 inhibitors, with a focus on a compound identified as VEGFR-2-IN-37. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and data presentation formats used to characterize such inhibitors.

This compound: Summary of Available Data

This compound has been identified as an inhibitor of VEGFR-2. The available data indicates its potential to suppress the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1]

| Compound | Target | Assay | Result | Concentration |

| This compound | VEGFR-2 | Kinase Inhibition | ~56.9% inhibition | 200 µM[1] |

| This compound | HUVEC | Proliferation | Potential Inhibitor | Not Specified |

Note: The provided data is based on limited public information. Comprehensive characterization would require further experimental validation to determine key parameters such as IC50, Ki, and Kd values.

Core Experimental Protocols

The in vitro characterization of a VEGFR-2 inhibitor typically involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

VEGFR-2 Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

VEGFR-2 specific substrate (e.g., a synthetic peptide)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection)

-

Microplate reader compatible with the chosen detection method

-

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. h. Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (Cell-Based Assay)

This assay assesses the effect of a compound on the proliferation of endothelial cells, which is a key process in angiogenesis.

Principle: HUVECs are cultured in the presence of a mitogen, typically Vascular Endothelial Growth Factor (VEGF), which stimulates their proliferation via the VEGFR-2 pathway. The inhibitory effect of a test compound on this proliferation is quantified.

Detailed Methodology:

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

Test compound (e.g., this compound)

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure: a. Seed HUVECs into a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for several hours to synchronize their cell cycle. c. Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of VEGF. d. Include appropriate controls: cells with no treatment, cells with VEGF only, and cells with the highest concentration of the vehicle (e.g., DMSO). e. Incubate the plate for a specified period (e.g., 48-72 hours). f. Add the cell viability reagent and incubate as per the manufacturer's protocol. g. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. h. Calculate the percentage of proliferation inhibition and determine the IC50 value.

Visualizing Key Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.

Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Conclusion

The in vitro characterization of VEGFR-2 inhibitors is a multi-faceted process that provides crucial insights into their therapeutic potential. While specific data on this compound is currently sparse, the established methodologies for kinase and cellular assays provide a clear roadmap for its comprehensive evaluation. The systematic application of these protocols will enable the determination of its potency, mechanism of action, and potential as a lead compound for further drug development.

References

VEGFR-2-IN-37: A Technical Overview of a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and binding affinity of the compound VEGFR-2-IN-37. It includes detailed experimental protocols for key assays and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this molecule's mechanism of action.

Core Cellular Target and Binding Affinity

This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibitory activity of this compound, also referred to as compound 12 in its primary study, has been quantified, providing insights into its potential therapeutic efficacy.

| Compound | Target | Binding Affinity (IC50) | Inhibition at 200 µM |

| This compound (Compound 12) | VEGFR-2 | 0.07 µM | 56.9%[1] |

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of this compound.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of this compound against the VEGFR-2 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

This compound (dissolved in DMSO)

Procedure:

-

The VEGFR-2 enzyme, biotinylated substrate, and the test compound (this compound) were incubated in the assay buffer.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

The reaction was stopped by the addition of a solution containing EDTA.

-

The detection reagents, europium-labeled anti-phosphotyrosine antibody and SA-APC, were added to the wells.

-

The mixture was incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of SA-APC to the biotinylated substrate.

-

The TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

The percentage of inhibition was calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor).

-

IC50 values were determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

The anti-proliferative activity of this compound was assessed using a HUVEC proliferation assay. This assay measures the ability of the compound to inhibit the growth of endothelial cells, which is a critical step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM) supplemented with growth factors (e.g., VEGF)

-

This compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

HUVECs were seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The cell culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.

-

The cells were stimulated with a pro-angiogenic growth factor, such as VEGF, to induce proliferation.

-

The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, the cell proliferation reagent was added to each well according to the manufacturer's instructions.

-

The absorbance or luminescence was measured using a plate reader. The signal is proportional to the number of viable cells.

-

The percentage of proliferation inhibition was calculated by comparing the signal in the inhibitor-treated wells to the vehicle-treated control wells.

-

IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow of the experimental procedures used to characterize this compound.

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Characterizing this compound.

References

In-Depth Technical Guide: Structural Analysis of VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR-2-IN-37, also identified as compound 12, is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the structural and functional characteristics of this compound, including its chemical properties, inhibitory activity, and the broader context of its interaction with the VEGFR-2 signaling pathway. Due to the limited publicly available data specifically detailing the binding mode and crystallography of this compound, this guide draws upon established knowledge of the VEGFR-2 active site and the common binding patterns of similar kinase inhibitors to infer a likely mechanism of action.

Introduction to VEGFR-2 and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK), plays a pivotal role in vasculogenesis and angiogenesis—the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor neovascularization, providing tumors with essential nutrients and oxygen for growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapies.

Chemical and Physical Properties of this compound

This compound is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine class of compounds. Its systematic chemical name is 1-[3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl]ethanone , and it is registered under the CAS number 298207-77-9 .

| Property | Value |

| Chemical Formula | C₁₈H₁₆N₂O₂S |

| Molecular Weight | 324.40 g/mol |

| Appearance | Solid |

| CAS Number | 298207-77-9 |

Biological Activity and Quantitative Data

This compound has been identified as an inhibitor of VEGFR-2. While detailed public data is scarce, available information indicates its potential to suppress endothelial cell proliferation.

| Assay | Description | Result |

| VEGFR-2 Inhibition | The inhibitory effect on VEGFR-2 kinase activity. | At a concentration of 200 μM, the inhibition was reported to be approximately 56.9 μM. The precise nature of this metric (e.g., IC50) is not definitively specified in the available public data.[1] |

| Cellular Proliferation | Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. | This compound is noted as a potential inhibitor of HUVEC proliferation, a key process in angiogenesis.[1] |

Inferred Binding Mode and Structural Interactions

In the absence of a co-crystal structure of this compound bound to the VEGFR-2 kinase domain, its binding mode can be inferred from the known interactions of other small molecule inhibitors with the ATP-binding pocket of VEGFR-2. Type II inhibitors, for example, typically bind to the inactive "DFG-out" conformation of the kinase.

Key interactions for this class of inhibitors often involve:

-

Hinge Region: Hydrogen bonding with the backbone amide and carbonyl groups of residues in the hinge region (e.g., Cys919).

-

Hydrophobic Pockets: Occupation of the hydrophobic regions within the ATP-binding site.

-

DFG Motif: Interaction with the DFG (Asp-Phe-Gly) motif at the start of the activation loop.

The thieno[2,3-d]pyrimidine scaffold of this compound likely serves as a hinge-binding motif. The substituted phenyl ring is positioned to occupy a hydrophobic pocket, while other functional groups may form additional hydrogen bonds or van der Waals interactions within the active site.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard methodologies for evaluating VEGFR-2 inhibitors are well-established.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

-

Reagents: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound).

-

Procedure: a. The VEGFR-2 enzyme is pre-incubated with varying concentrations of the inhibitor in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (General Protocol)

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Procedure: a. HUVECs are seeded in 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF-A) and varying concentrations of the test compound. c. The cells are incubated for a period of 48-72 hours. d. Cell proliferation is measured using a suitable method, such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the VEGFR-2 signaling pathway and a generalized workflow for inhibitor screening.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Generalized workflow for the screening and selection of VEGFR-2 inhibitors.

Conclusion and Future Directions

This compound is a thieno[2,3-d]pyrimidine-based inhibitor of VEGFR-2 with potential anti-proliferative effects on endothelial cells. While its specific binding characteristics and detailed quantitative data are not extensively documented in publicly accessible literature, its chemical scaffold is common among known kinase inhibitors. Further research, including co-crystallization studies with the VEGFR-2 kinase domain and comprehensive in vitro and in vivo profiling, is necessary to fully elucidate its mechanism of action and therapeutic potential. The development of more potent and selective inhibitors based on this scaffold could offer new avenues for anti-angiogenic therapies.

References

In-Depth Technical Guide: Early-Stage Research on VEGFR-2-IN-37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and core methodologies associated with the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, VEGFR-2-IN-37. This compound, identified as compound 12 in the primary literature, belongs to a class of thieno[3,2-d]pyrimidinone derivatives designed as potent anti-angiogenic agents.

Core Compound Data

This compound has been evaluated for its inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a critical factor in tumor growth and metastasis.

Table 1: Quantitative Data for this compound

| Parameter | Value | Source |

| VEGFR-2 Inhibition | 56.9% at 200 µM | [1] |

| Biological Target | VEGFR-2 (KDR) | [1] |

| Potential Application | Inhibition of HUVEC Proliferation | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of VEGFR-2. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. By blocking this initial activation step, this compound effectively abrogates these downstream signals, leading to an anti-angiogenic effect.

The primary signaling pathways modulated by VEGFR-2 activation include:

-

PLCγ-PKC-Raf-MEK-MAPK Pathway: Principally involved in endothelial cell proliferation.

-

PI3K/Akt Pathway: Crucial for endothelial cell survival and migration.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted in the early-stage evaluation of VEGFR-2 inhibitors like this compound.

VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used. A plate is coated with a substrate for VEGFR-2. The recombinant VEGFR-2 kinase, the test compound (this compound), and ATP are added. The amount of phosphorylated substrate is then measured using a specific antibody, and the signal is detected, which is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Coating: Coat a 96-well plate with a poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.

-

Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.1% Tween 20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation reaction. Incubate for 1 hour at 37°C.

-

Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature.

-

Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

-

Stopping Reaction: Stop the reaction by adding sulfuric acid.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the compound's ability to inhibit the growth of endothelial cells, a key process in angiogenesis.

Principle: HUVECs are cultured in the presence of the test compound. The proliferation rate is measured using various methods, such as MTT assay, which measures the metabolic activity of viable cells.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows in the early-stage research of a VEGFR-2 inhibitor.

This guide provides a foundational understanding of the early-stage research on this compound. Further in-depth studies, including in vivo efficacy and safety profiling, are necessary to fully characterize its therapeutic potential.

References

VEGFR-2-IN-37: A Technical Guide to its Role in Disrupting Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEGFR-2-IN-37, a novel fused thiophene derivative, has emerged as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. By targeting the VEGFR-2 signaling cascade, this compound presents a promising avenue for the development of targeted anti-cancer therapies.

Introduction to VEGFR-2 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain essential nutrients and oxygen and to remove metabolic waste. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process.[1] VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2 on the surface of endothelial cells, triggering a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that feed the tumor.[2] Inhibition of the VEGF/VEGFR-2 pathway is therefore a validated and clinically relevant strategy in oncology.

This compound: A Dual Kinase Inhibitor

This compound, also identified as compound 4c in the primary literature, is a potent small molecule inhibitor targeting VEGFR-2.[3][4] Notably, it also exhibits inhibitory activity against AKT, a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation.[3][4] This dual-inhibitory action suggests that this compound may exert its anti-tumor effects through both anti-angiogenic and direct anti-proliferative mechanisms.

Quantitative Efficacy of this compound

The biological activity of this compound has been characterized through various in vitro assays, with the key quantitative data summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| VEGFR-2 | 0.075 | Sorafenib | 0.045 |

| AKT | 4.60 | LY2780301 | 4.62 |

Data sourced from Abdelnaby et al., 2022.[3][4]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 3.023 | Doxorubicin | Not Reported in this study |

| PC-3 | Prostate Cancer | 3.12 | Doxorubicin | Not Reported in this study |

Data sourced from Abdelnaby et al., 2022.[3][4]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. This prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the initiation of downstream signaling cascades.

VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.[3][4]

In Vitro Kinase Inhibition Assay (VEGFR-2 and AKT)

-

Assay Principle: The inhibitory activity of this compound against VEGFR-2 and AKT kinases is determined using a radiometric protein kinase assay.

-

Materials: Recombinant human VEGFR-2 and AKT-1 enzymes, appropriate peptide substrates, [γ-³²P]ATP, and the test compound (this compound).

-

Procedure:

-

Prepare a reaction mixture containing the respective kinase, substrate, and kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 40 minutes).

-

Stop the reaction by adding 3% phosphoric acid solution.

-

Spot a portion of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the filtermat using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Anti-proliferative Assay (MTT Assay)

-

Assay Principle: The cytotoxic effect of this compound on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability.

-

Cell Lines: HepG2 (human hepatocellular carcinoma) and PC-3 (human prostate cancer) cells.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

References

- 1. sciprofiles.com [sciprofiles.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VEGFR-2-IN-37 in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary regulator of angiogenesis. Consequently, inhibitors of VEGFR-2 are a major focus in the development of anti-cancer therapeutics.

VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation[1]. These application notes provide a detailed protocol for assessing the anti-angiogenic potential of this compound using an in vitro tube formation assay, a widely accepted method for evaluating angiogenesis. While specific quantitative data for this compound is not publicly available, this document presents representative data from other well-characterized VEGFR-2 inhibitors to illustrate the expected outcomes and data presentation.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways. These pathways collectively promote endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.

Experimental Protocols

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, such as Matrigel. The inhibition of this process is a key indicator of anti-angiogenic activity.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A (recombinant human)

-

This compound

-

Matrigel® Basement Membrane Matrix (growth factor reduced)

-

96-well tissue culture plates

-

Calcein AM

-

Phosphate Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

Experimental Workflow:

Procedure:

-

Matrigel Coating:

-

Thaw Matrigel on ice overnight.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

-

Prior to the assay, starve the cells in basal medium with 0.5% FBS for 4-6 hours.

-

Harvest the cells using trypsin and resuspend them in basal medium containing 0.5% FBS.

-

Perform a cell count and adjust the concentration to 1 x 105 cells/mL.

-

-

Treatment Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in basal medium. The final DMSO concentration should not exceed 0.1%.

-

Prepare a solution of VEGF-A (e.g., 50 ng/mL) in basal medium.

-

-

Assay Execution:

-

Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

-

Add the different concentrations of this compound to the respective wells.

-

Include the following controls:

-

Negative Control: Basal medium only.

-

Positive Control: Basal medium with VEGF-A.

-

Vehicle Control: Basal medium with VEGF-A and 0.1% DMSO.

-

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

-

Staining and Imaging:

-

Carefully remove the medium from the wells.

-

Wash the cells gently with PBS.

-

Add 100 µL of Calcein AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

-

Acquire images of the tube networks using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as:

-

Total tube length

-

Number of nodes (branch points)

-

Number of meshes (enclosed areas)

-

-

Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Data Presentation

The following tables present representative quantitative data from in vitro angiogenesis assays using well-characterized VEGFR-2 inhibitors. This data illustrates the expected dose-dependent inhibitory effects on endothelial cell tube formation, migration, and proliferation.

Table 1: Representative Inhibition of HUVEC Tube Formation by a VEGFR-2 Inhibitor

| Inhibitor Concentration (nM) | Total Tube Length (% of Control) | Number of Nodes (% of Control) | Number of Meshes (% of Control) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 1 | 85 | 88 | 82 |

| 10 | 55 | 60 | 52 |

| 100 | 20 | 25 | 18 |

| 1000 | 5 | 8 | 4 |

Table 2: Representative Inhibition of HUVEC Migration by a VEGFR-2 Inhibitor (Boyden Chamber Assay)

| Inhibitor Concentration (nM) | Migrated Cells (% of Control) |

| 0 (Vehicle Control) | 100 |

| 1 | 90 |

| 10 | 65 |

| 100 | 30 |

| 1000 | 10 |

Table 3: Representative Inhibition of HUVEC Proliferation by a VEGFR-2 Inhibitor (MTT Assay)

| Inhibitor Concentration (nM) | Cell Viability (% of Control) |

| 0 (Vehicle Control) | 100 |

| 1 | 95 |

| 10 | 75 |

| 100 | 40 |

| 1000 | 15 |

Logical Relationship of the Experiment

The experimental design is based on the logical premise that inhibiting VEGFR-2 will disrupt downstream signaling, leading to a measurable reduction in angiogenesis-related cellular functions.

Conclusion

The provided protocols and representative data offer a comprehensive guide for researchers to evaluate the anti-angiogenic properties of this compound. By employing these standardized in vitro assays, it is possible to quantify the inhibitory effects on key processes of angiogenesis, thereby providing crucial data for the preclinical assessment of this and other potential anti-angiogenic compounds. It is recommended to perform dose-response studies to determine the IC50 values for each assay, which will provide a robust measure of the compound's potency.

References

Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proliferation of endothelial cells is a critical process in angiogenesis, the formation of new blood vessels from pre-existing ones. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1][2][3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is implicated in various pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention.[2][5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study angiogenesis and to screen for potential inhibitors of endothelial cell proliferation.[7][8]

VEGFR-2-IN-37 is a known inhibitor of VEGFR-2 and has been identified as a potential inhibitor of HUVEC proliferation.[9] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on HUVECs, utilizing common cell proliferation assays such as the MTT and BrdU assays.

VEGFR-2 Signaling Pathway and Inhibition by this compound

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][10][11] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11][12] this compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2, thereby blocking the downstream signaling events that lead to cell proliferation.[5][9]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Temporal VEGFA responsive genes in HUVECs: Gene signatures and potential ligands/receptors fine-tuning angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-VEGF Signalling Mechanism in HUVECs by Melatonin, Serotonin, Hydroxytyrosol and Other Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are VEGFR2 modulators and how do they work? [synapse.patsnap.com]

- 7. HUVEC Proliferation Assay [bio-protocol.org]

- 8. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VEGFR-2 Inhibitors in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[1][3] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that feed the tumor.[4][5][6] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[2][3][7]

These application notes provide a generalized framework for the preclinical evaluation of VEGFR-2 inhibitors, using a hypothetical inhibitor "VEGFR-2-IN-37," in xenograft models based on established methodologies for other molecules targeting this pathway.

VEGF/VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration.[4][6]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of a VEGFR-2 inhibitor, such as the hypothetical "this compound," in a cancer xenograft model.

Cell Culture

-

Cell Lines: Select a human cancer cell line appropriate for the cancer type of interest (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer).[8]

-

Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

Animal Model

-

Animals: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Ethics: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

Xenograft Tumor Implantation

-

Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

Experimental Workflow

Drug Administration

-

Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Vehicle Control (e.g., PBS, DMSO solution)

-

This compound (at one or more dose levels)

-

-

Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified frequency and duration (e.g., daily for 21 days). The specific dosing for a novel compound like "this compound" would need to be determined by prior pharmacokinetic and tolerability studies.

Endpoint Analysis and Data Collection

-

Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth.

-

Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

-

Immunohistochemistry (IHC): Analyze tumor sections for markers of angiogenesis (e.g., CD31 to assess microvessel density), proliferation (e.g., Ki-67), and apoptosis (e.g., TUNEL).

-

Western Blot Analysis: Analyze protein lysates from tumors to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins to confirm target engagement.[8]

Data Presentation

Quantitative data from xenograft studies should be summarized in a clear and structured format. The following table provides an example of how to present hypothetical data for "this compound."

| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Microvessel Density (CD31+ vessels/field) ± SEM | Change in Body Weight (%) |

| Vehicle Control | 1500 ± 150 | - | 25 ± 3 | +2 |

| This compound (25 mg/kg) | 825 ± 95 | 45 | 14 ± 2 | -1 |

| This compound (50 mg/kg) | 525 ± 70 | 65 | 8 ± 1 | -3 |

Conclusion

The protocols and data presentation guidelines outlined in these application notes provide a comprehensive framework for the preclinical assessment of VEGFR-2 inhibitors in xenograft models. While the specific compound "this compound" lacks published in vivo data, the methodologies established for other VEGFR-2 inhibitors serve as a robust foundation for its evaluation. Such studies are critical for determining the anti-tumor and anti-angiogenic efficacy of novel therapeutic candidates targeting the VEGF/VEGFR-2 pathway.

References

- 1. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assay Methods for VEGFR-2-IN-37

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1][2] VEGFR-2 inhibitors are a critical class of therapeutic agents designed to disrupt this process.[3] VEGFR-2-IN-37 is a known inhibitor of VEGFR-2 and has demonstrated potential in inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).[4] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound.

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 initiates a complex signaling cascade, leading to endothelial cell proliferation, migration, and survival.[5][6][7][8][9] The primary assays described herein—the cell proliferation assay, cell migration assay, and tube formation assay—are fundamental for characterizing the anti-angiogenic potential of inhibitors like this compound.

Signaling Pathway of VEGFR-2

The activation of VEGFR-2 by VEGF-A triggers the autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5] This leads to the recruitment and activation of multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[8][9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What are VEGFR2 modulators and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorbyt.com [biorbyt.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by VEGFR-2-IN-37 via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating a cascade of downstream signaling pathways.[1][4][5] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt signaling axes, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7][8] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis and growth.[2][9] Consequently, VEGFR-2 has emerged as a prime target for anti-cancer drug development.[2][8]